molecular formula C12H14F3NO2S B14077589 (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide

(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide

Cat. No.: B14077589
M. Wt: 293.31 g/mol
InChI Key: PFDZZJOIVBWVRU-IBGZPJMESA-N
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Description

(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzylidene moiety, which is further linked to a sulfinamide group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene with n-butyl lithium in diethyl ether at low temperatures (around -78°C). This reaction forms an intermediate, which is then treated with a sulfinamide derivative to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as flash chromatography, which helps in isolating the compound as a colorless oil with a high yield (approximately 73%) .

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    (S,E)-2-methyl-N-(4-(trifluoromethyl)benzylidene)propane-2-sulfinamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (S,E)-2-methyl-N-(4-(difluoromethoxy)benzylidene)propane-2-sulfinamide: Contains a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

(S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/t19-/m0/s1

InChI Key

PFDZZJOIVBWVRU-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)OC(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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